![molecular formula C21H30N2O4S2 B216501 N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216501.png)
N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate the growth and survival of cancer cells.
Mecanismo De Acción
BTK is a key regulator of the B-cell receptor signaling pathway, which plays a critical role in the growth and survival of B-cell malignancies. N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that promote the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is its relatively short half-life, which may limit its effectiveness in some settings.
Direcciones Futuras
There are several potential future directions for the development of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent. One possibility is the combination of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide with other targeted therapies or immunotherapies, which may enhance its anti-tumor activity. Another potential direction is the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity. Finally, the clinical development of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide in various types of cancer is ongoing, and further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the conversion of 2,4,6-trimethylbenzenesulfonyl chloride to the corresponding sulfonamide by reaction with 4-(dipropylsulfamoyl)aniline. This intermediate is then reacted with 4-bromoaniline to give the final product, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. In these studies, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BTK, which is essential for the survival and proliferation of these cells.
Propiedades
Nombre del producto |
N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide |
---|---|
Fórmula molecular |
C21H30N2O4S2 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H30N2O4S2/c1-6-12-23(13-7-2)29(26,27)20-10-8-19(9-11-20)22-28(24,25)21-17(4)14-16(3)15-18(21)5/h8-11,14-15,22H,6-7,12-13H2,1-5H3 |
Clave InChI |
JZNXGIOLKOWRTI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.